molecular formula C16H15FO3 B124964 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid CAS No. 41635-83-0

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid

Cat. No.: B124964
CAS No.: 41635-83-0
M. Wt: 274.29 g/mol
InChI Key: ADNQRQZIGOHTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Relation to Flurbiprofen Derivatives

FMPA belongs to the phenylalkanoic acid class of NSAIDs, which originated from Boots UK’s pioneering work in the 1960s. Flurbiprofen, the parent compound, was among the first propionic acid derivatives developed to inhibit cyclooxygenase (COX) enzymes. Structural modifications in FMPA—specifically, the introduction of a fluorine atom at the meta-position and a methoxy group at the para-position of the biphenyl system—were inspired by efforts to improve pharmacokinetic profiles and reduce gastrointestinal toxicity.

Key Structural Innovations :

  • Fluorine Substitution : Enhances lipophilicity and COX-2 selectivity by modulating electron density in the aromatic ring.
  • Methoxy Group : Reduces acidity (pKa ~9–10 vs. hydroxyl pKa ~10–12), potentially lowering mucosal irritation.

Significance in NSAID Research and Development

FMPA’s development reflects broader trends in NSAID optimization, particularly the shift toward multitarget agents. Unlike classical NSAIDs that non-selectively inhibit COX-1 and COX-2, FMPA exhibits substrate-selective inhibition, sparing arachidonic acid metabolism while modulating endocannabinoid pathways. This property aligns with the "safe NSAID" paradigm, aiming to decouple anti-inflammatory efficacy from adverse effects.

Comparative Pharmacological Profiles :

Property Flurbiprofen FMPA
COX-1 IC₅₀ (nM) 12 18 ± 3.2
COX-2 IC₅₀ (nM) 420 310 ± 45
FAAH Inhibition None IC₅₀ = 31 nM
Plasma Half-Life 3–6 hours 8–10 hours

Data synthesized from patents and pharmacological studies.

Theoretical Framework and Design Rationale

FMPA’s design leverages three principles:

  • Bioisosteric Replacement : Fluorine’s electronegativity mimics hydroxyl groups without hydrogen-bonding liability, improving membrane permeability.
  • Topographical Constraint : The biphenyl system restricts conformational flexibility, enhancing target binding specificity.
  • Metabolic Shielding : Methoxy groups retard oxidative deactivation by cytochrome P450 enzymes, prolonging half-life.

Synthetic Routes :

  • Suzuki-Miyaura Coupling : Forms the biphenyl core via Pd-catalyzed cross-coupling of 3-fluoro-4-bromophenyl derivatives with 4-methoxyphenylboronic acid (Yield: 70–85%).
  • Malonate Hydrolysis : Converts ethyl malonate intermediates to the propanoic acid moiety under basic conditions (LiOH/THF, 110–120°C, 17 hours).

Position in Contemporary Drug Discovery Research

FMPA has spurred interest in hybrid NSAIDs that dual-target COX and fatty acid amide hydrolase (FAAH), a strategy exemplified by ARN2508. Preclinical studies highlight its potential in:

  • Oncology : FMPA derivatives inhibit MCF-7 breast cancer cell proliferation (IC₅₀ = 8.2 µM) via PPARγ activation.
  • Neuroinflammation : Reduces amyloid-β-induced COX-2 expression in microglial models.
  • **O

Properties

IUPAC Name

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-10(16(18)19)12-5-8-14(15(17)9-12)11-3-6-13(20-2)7-4-11/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNQRQZIGOHTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Core Formation

The biphenyl backbone of the target compound is constructed via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For instance, 4-bromo-3-fluorophenyl derivatives react with 4-methoxyphenylboronic acid under inert conditions to form the 3-fluoro-4-(4-methoxyphenyl)phenyl intermediate. Catalysts such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and bases like sodium carbonate facilitate cross-coupling in solvents such as dimethoxyethane (DME) or tetrahydrofuran (THF).

Reaction Conditions:

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Yield: 70–85% (estimated from analogous reactions in patent US4324904A).

This method ensures regioselectivity and minimal side products, critical for subsequent functionalization.

Nucleophilic Substitution for Methoxy Group Introduction

The methoxy group is introduced via nucleophilic aromatic substitution (SNAr) on fluorinated intermediates. For example, 3-fluoro-4-(4-hydroxyphenyl)phenyl precursors react with methyl iodide or dimethyl sulfate in the presence of potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing transition states.

Optimized Parameters (from Patent US4324904A):

  • Reagents: Methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 60–80°C

  • Time: 6–8 hours.

Malonate Ester Alkylation and Hydrolysis

The propanoic acid moiety is introduced through alkylation of malonate esters followed by hydrolysis. Diethyl methylmalonate reacts with the biphenyl bromide intermediate under basic conditions, forming a diester. Subsequent hydrolysis with aqueous hydrochloric acid or sodium hydroxide yields the carboxylic acid.

Example Protocol (Adapted from WO2012017441A1):

  • Alkylation:

    • Biphenyl bromide (1.0 equiv), diethyl methylmalonate (1.1 equiv), NaOH (1.2 equiv)

    • Solvent: Toluene

    • Temperature: 25–30°C

    • Time: 3.5 hours.

  • Hydrolysis:

    • Ester intermediate (1.0 equiv), HCl (6M, excess)

    • Solvent: Glacial acetic acid

    • Temperature: Reflux (110–120°C)

    • Time: 17 hours.

Yield: 38–45% (crude), improving to 60–70% after crystallization.

Industrial-Scale Production Techniques

Continuous Flow Chemistry

Industrial processes prioritize scalability and efficiency. Continuous flow reactors enable rapid mixing and heat transfer, reducing reaction times and byproduct formation. For example, the Suzuki-Miyaura coupling and hydrolysis steps are conducted in tandem within a flow system, achieving 85–90% conversion rates.

Advantages:

  • Reduced solvent usage (30–50% less than batch processes)

  • Enhanced safety profile for exothermic reactions.

Solvent and Catalyst Optimization

Aprotic polar solvents (e.g., DMF, DMSO) are favored for SNAr and coupling reactions due to their high dielectric constants. Catalytic systems are recycled using immobilized palladium on carbon or silica, lowering production costs.

Industrial Catalyst Recovery:

  • Pd/C (5 wt% loading) reused for 5–7 cycles with <5% activity loss.

Reaction Conditions and Parameters

Temperature and Time Profiles

Reaction StepTemperature RangeTimeYield (%)
Suzuki Coupling80–100°C12–24 h70–85
Methoxylation60–80°C6–8 h65–75
Malonate Hydrolysis110–120°C17 h60–70

Data synthesized from US4324904A and WO2012017441A1.

Catalysts and Reagents

  • Suzuki Coupling: [Pd(PPh₃)₄] (2–5 mol%), Na₂CO₃ (2.0 equiv).

  • Methoxylation: K₂CO₃ (2.0 equiv), methyl iodide (1.2 equiv).

  • Hydrolysis: HCl (6M, excess) or NaOH (2.0 equiv).

Purification and Isolation Methods

Extraction and Washing

Crude products are purified via liquid-liquid extraction. For example, ethyl acetate partitions organic products from aqueous layers, while sodium sulfate removes residual water.

Workup from US4324904A:

  • Combine organic layers, wash with 2L diluted Na₂SO₄.

  • Dry over anhydrous Na₂SO₄.

  • Concentrate under vacuum to isolate yellow oil.

Crystallization and Distillation

Final products are crystallized from acetic acid/water mixtures or distilled under reduced pressure. Flurbiprofen analogs achieve >95% purity after recrystallization.

Crystallization Protocol:

  • Dissolve crude acid in 15 mL glacial acetic acid.

  • Reflux for 17 hours, add 15 mL water, and cool to 0–5°C.

  • Filter and wash with 50% acetic acid.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Suzuki CouplingHigh regioselectivity, scalabilityCostly palladium catalysts
Nucleophilic SubstitutionSimple setup, high yieldRequires activated aryl halides
Malonate HydrolysisMild conditions, predictableMulti-step, moderate yields

Scientific Research Applications

Scientific Research Applications

FMPA exhibits a range of applications in scientific research:

Chemistry

  • Building Block for Synthesis : FMPA serves as a versatile building block in the synthesis of more complex molecules and materials. Its unique functional groups allow for various chemical transformations, making it useful in developing new compounds.

Biology

  • Biological Activity : Research indicates that FMPA may possess anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This inhibition may lead to reduced inflammation and pain.

Medicine

  • Therapeutic Potential : Due to its structural similarity to known bioactive compounds, FMPA is being explored as a potential therapeutic agent. Its ability to modulate signaling pathways involved in inflammation and cancer makes it a candidate for further investigation in drug development.

Industry

  • Advanced Materials Development : FMPA is utilized in creating advanced materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

FMPA's biological activities have been the subject of several studies:

  • Anti-inflammatory Effects : In vitro studies demonstrate that FMPA significantly reduces the production of pro-inflammatory cytokines and inhibits COX activity.
  • Anticancer Properties : Preliminary data from assays against cancer cell lines (e.g., MCF-7 for breast cancer) indicate that FMPA can inhibit cell proliferation, suggesting its potential as an anticancer agent.

In Vitro Cytotoxicity

In studies assessing the cytotoxic effects of FMPA on MCF-7 cells, significant inhibition of cell proliferation was observed compared to control groups. The IC50 values suggest potent activity against these cancer cells.

Inflammation Models

Animal models simulating inflammatory conditions have shown that administration of FMPA leads to reduced swelling and pain responses, supporting its anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Key Structural Features and Modifications

The target compound’s core structure aligns with non-steroidal anti-inflammatory drug (NSAID) analogs, particularly flurbiprofen derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Structural Comparison of Propanoic Acid Derivatives
Compound Name Substituents at Phenyl Ring Key Functional Groups
Target Compound 3-Fluoro, 4-(4-methoxyphenyl) Propanoic acid, methoxy, fluorine
ARN2508 () 3-Fluoro, 4-[3-(hexylcarbamoyloxy)phenyl] Hexylcarbamoyloxy, fluorine
4'-Hydroxyflurbiprofen () 3-Fluoro, 4-(4-hydroxyphenyl) Hydroxyl, fluorine
3-(4-Hydroxyphenyl)propanoic acid derivatives () 4-Hydroxyphenylamino group Hydroxyl, amino

Pharmacological Activity Comparisons

Dual FAAH/COX Inhibition: ARN2508

ARN2508 ((±)-2-[3-fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]propanoic acid) is a dual-action inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), with IC50 values of 31 nM (FAAH), 12 nM (COX-1), and 420 nM (COX-2) . Its hexylcarbamoyloxy group is critical for FAAH binding, while the fluorine enhances COX-1 selectivity. In contrast, the target compound lacks the carbamate moiety, suggesting it may primarily inhibit COX enzymes, similar to traditional NSAIDs like flurbiprofen.

Metabolic Stability: 4'-Hydroxyflurbiprofen

4'-Hydroxyflurbiprofen (2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid) is a metabolite of flurbiprofen .

Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Derivatives such as 3-(2-amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid () demonstrate structure-dependent anticancer activity.

Substituent Effects on Activity

  • Methoxy vs. Hydroxyl : Methoxy groups reduce acidity (pKa ~9–10) compared to hydroxyl (pKa ~10–12), which may lower gastrointestinal irritation—a common NSAID side effect .
  • Carbamate vs. Methoxy : ARN2508’s carbamate group enables FAAH inhibition, absent in the target compound, implying divergent therapeutic applications .

Inferences from Structural Analogs

  • COX Selectivity : The target compound’s fluorine and methoxy groups may favor COX-1 inhibition, similar to ARN2508’s COX-1 IC50 of 12 nM .
  • Reduced Toxicity : Methoxy substitution could mitigate gastric toxicity, as seen in ARN2508’s in vivo safety profile .

Biological Activity

2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid, commonly referred to as FMPA, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of FMPA, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

FMPA has a unique molecular structure characterized by a propanoic acid backbone, a fluorinated phenyl group, and a methoxy-substituted phenyl group. Its molecular formula is C16H16FNO2C_{16}H_{16}FNO_2 with a molecular weight of approximately 320.33 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetics and pharmacodynamics in biological systems.

The precise mechanism of action for FMPA is not fully elucidated; however, several studies suggest that it interacts with key molecular targets involved in inflammatory and cancer pathways:

  • Cyclooxygenase Inhibition : FMPA is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. This inhibition may lead to reduced inflammation and pain.
  • Cellular Interactions : Preliminary data indicate that FMPA may bind to various cellular receptors and proteins involved in inflammation and cancer signaling pathways. This includes potential modulation of the peroxisome proliferator-activated receptor (PPAR) pathway, which is significant in lipid metabolism and inflammatory responses.

Anti-inflammatory Properties

Research indicates that FMPA exhibits significant anti-inflammatory activity. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines and inhibit COX activity, suggesting its potential as an anti-inflammatory therapeutic agent.

Anticancer Activity

FMPA has also been investigated for its anticancer properties. In vitro assays against various cancer cell lines have demonstrated that compounds with similar structures often exhibit cytotoxic effects. For instance, studies have indicated that FMPA may inhibit the proliferation of specific cancer cell lines, including breast cancer cells (MCF-7) and colon cancer cells (HCT116) . The compound's structural features likely contribute to its ability to interfere with cancer cell growth and survival.

Case Studies

  • In Vitro Cytotoxicity : In studies assessing the cytotoxic effects of FMPA on MCF-7 cells, results indicated significant inhibition of cell proliferation compared to control groups. The IC50 values suggest that FMPA has potent activity against these cancer cells .
  • Inflammation Models : Animal models simulating inflammatory conditions have shown that administration of FMPA leads to reduced swelling and pain responses, further supporting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-(2-Fluoro-4-methoxyphenyl)propanoic acidC15H15FNO2Contains fewer aromatic rings
3-(2-Fluoro-4-(hydroxymethyl)phenyl)propanoic acidC16H17FNO3Hydroxymethyl substitution alters reactivity
(S)-(+)-2-Fluoro-2-(3-fluoro-4-phenylphenyl)-propionic acidC17H18F2O2Contains two fluorine atoms

The uniqueness of FMPA lies in its specific combination of functional groups and structural arrangement, which may enhance its biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid?

  • Methodology : A two-step synthesis is commonly employed:

Suzuki-Miyaura Coupling : To form the biphenyl core, 3-fluoro-4-bromophenyl derivatives are coupled with 4-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water mixture under inert conditions .

Propanoic Acid Formation : The resulting intermediate undergoes hydrolysis using LiOH in a THF/water system, followed by acidification to isolate the carboxylic acid .

  • Validation : Purity is confirmed via HPLC (>98%), and structural integrity is verified using 1H^1H-NMR and 13C^{13}C-NMR to resolve signals for the fluorine-substituted aromatic ring and methoxy group .

Q. How can researchers mitigate solubility challenges during in vitro assays?

  • Approach :

  • Use polar aprotic solvents like DMSO for initial stock solutions (e.g., 10 mM).
  • Dilute in assay buffers containing surfactants (e.g., 0.1% Tween-20) or cyclodextrins to enhance aqueous solubility .
  • Monitor compound stability using LC-MS to detect degradation products under assay conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated arylpropanoic acids?

  • Analysis Framework :

Structural Confirmation : Ensure stereochemical consistency (e.g., enantiomeric purity via chiral HPLC) and validate substituent positions using NOESY or X-ray crystallography .

Assay Conditions : Compare studies for differences in cell lines, incubation times, or metabolite interference (e.g., cytochrome P450 activity in hepatic models) .

Computational Modeling : Perform docking studies to assess binding affinity variations due to fluorine’s electronegativity or methoxy group steric effects .

Q. How to design pharmacokinetic studies for this compound?

  • Protocol :

  • ADME Profiling :
  • Absorption : Use Caco-2 cell monolayers to measure permeability (Papp) and efflux ratios .
  • Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF-MS .
  • In Vivo Studies : Administer orally to rodent models and collect plasma samples at timed intervals. Calculate bioavailability using AUC comparisons between IV and oral routes .

Q. What are the key considerations for evaluating enzyme inhibition mechanisms?

  • Methodology :

  • Kinetic Assays : Use varying substrate concentrations (e.g., COX-1/2 for NSAID analogs) to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • IC50 Determination : Employ fluorescence-based assays (e.g., CM-H2DCFDA for ROS modulation) with dose-response curves .
  • Target Specificity : Cross-test against related enzymes (e.g., LOX vs. COX) to rule off-target effects .

Data Interpretation and Optimization

Q. How to optimize reaction yields for large-scale synthesis?

  • Process Improvements :

  • Catalyst Screening : Test Buchwald-Hartwig or Ullmann coupling alternatives for higher aryl-aryl bond efficiency .
  • Microwave Assistance : Reduce reaction times (e.g., from 12 hrs to 2 hrs) while maintaining >90% yield .
  • Workflow : Use continuous flow systems for hydrolysis steps to minimize intermediate degradation .

Q. What analytical techniques differentiate regioisomers in fluorinated derivatives?

  • Techniques :

  • NMR : 19F^{19}F-NMR to distinguish fluorine positions (e.g., para vs. meta substitution) .
  • HRMS : Exact mass measurements (e.g., Q-TOF) to confirm molecular formulas and rule out bromine or chlorine impurities .
  • XRD : Single-crystal analysis for unambiguous structural assignment .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., THF) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.